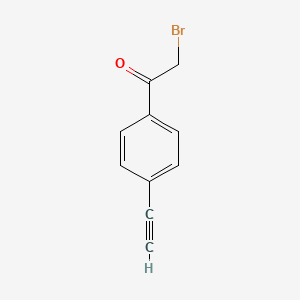

1-(4-Ethynyl-phenyl)-2-bromo-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-ethynylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h1,3-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJJUVGZDAIHOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98993-86-3 | |

| Record name | 2-bromo-1-(4-ethynylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Halogenated Ketone and Ethynyl Aromatic Chemistry

1-(4-Ethynyl-phenyl)-2-bromo-ethanone, with the molecular formula C₁₀H₇BrO, integrates two highly reactive functional moieties: an α-bromo ketone and a terminal phenylacetylene (B144264). This combination imparts a dual reactivity profile that is highly valued in synthetic organic chemistry.

The α-bromo ketone portion of the molecule is a classic example of a halogenated ketone. The presence of the bromine atom on the carbon adjacent to the carbonyl group (the α-position) makes this carbon highly electrophilic and susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of many carbon-carbon and carbon-heteroatom bond-forming reactions. The general reactivity of α-halo ketones has been extensively studied, and they are known to be valuable precursors for the synthesis of a wide variety of organic compounds, including epoxides, α-hydroxy ketones, and various heterocyclic systems. The halogenation of ketones at the α-position is a fundamental transformation that typically proceeds through an enol or enolate intermediate under acidic or basic conditions, respectively.

On the other hand, the ethynyl-phenyl group, also known as a phenylacetylene moiety, provides a site for a different set of chemical transformations. Terminal alkynes are particularly important in modern organic synthesis due to their ability to participate in a variety of coupling reactions, most notably the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the construction of conjugated systems. The reactivity of the terminal alkyne C-H bond can also be exploited in other transformations, such as cycloaddition reactions and the formation of metal acetylides.

The strategic placement of these two functional groups in this compound creates a molecule with distinct reactive sites that can be addressed sequentially or, in some cases, in a single pot, leading to the efficient construction of complex molecular architectures.

| Property | Value |

| Molecular Formula | C₁₀H₇BrO |

| CAS Number | 98993-86-3 |

| Melting Point | 46 - 48 °C |

Role As a Multifunctional Precursor in Complex Molecule Construction

The true synthetic power of 1-(4-Ethynyl-phenyl)-2-bromo-ethanone lies in its role as a multifunctional precursor. The term "multifunctional precursor" refers to a molecule that contains multiple reactive sites that can be selectively manipulated to build more elaborate structures. This compound is an excellent example, as both the α-bromo ketone and the terminal alkyne can serve as handles for introducing new molecular complexity.

A specific application that highlights the utility of this compound is in the field of materials science, particularly in the synthesis of photophysically active molecules. For instance, this compound has been used as a key intermediate in the synthesis of triferrocenyl-substituted 1,3,5-triphenylbenzene. This complex molecule exhibits aggregation-induced enhanced emission (AIEE), a phenomenon where the fluorescence quantum yield is significantly boosted in the aggregated state. Such molecules are of interest for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. In this synthesis, the functional groups of the precursor allow for the stepwise construction of the target molecule.

The versatility of this compound as a precursor can be further understood by considering the independent reactivity of its functional groups:

Reactions at the α-bromo ketone: The bromine atom can be displaced by a wide range of nucleophiles, including amines, thiols, and carbanions. This allows for the introduction of diverse substituents at the α-position. Furthermore, the α-bromo ketone moiety is a common precursor for the synthesis of various heterocyclic rings, such as imidazoles, thiazoles, and oxazoles, through condensation reactions with appropriate binucleophiles.

Reactions at the terminal alkyne: The ethynyl (B1212043) group can undergo Sonogashira coupling with various aryl or vinyl halides to extend the conjugated system of the molecule. It can also participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole rings. Additionally, the alkyne can be involved in cyclization reactions to form fused ring systems.

The ability to perform selective transformations at either of these sites makes this compound a valuable tool for combinatorial chemistry and the synthesis of molecular libraries for drug discovery and materials science research.

| Functional Group | Common Reactions | Synthetic Outcomes |

| α-Bromo Ketone | Nucleophilic Substitution | C-C and C-heteroatom bond formation |

| Hantzsch Thiazole (B1198619) Synthesis | Thiazole ring formation | |

| Favorskii Rearrangement | Carboxylic acid derivatives | |

| Terminal Alkyne | Sonogashira Coupling | Aryl or vinyl alkynes, extended conjugation |

| Azide-Alkyne Cycloaddition | Triazole ring formation | |

| Glaser Coupling | Symmetrical diynes |

Applications of 1 4 Ethynyl Phenyl 2 Bromo Ethanone As a Synthetic Building Block in Advanced Chemical Research

Construction of Complex Organic Architectures

The dual reactivity of 1-(4-ethynyl-phenyl)-2-bromo-ethanone makes it an ideal starting material for the synthesis of intricate organic molecules. The ethynyl (B1212043) group can participate in coupling reactions, while the α-bromo ketone is amenable to nucleophilic substitution and condensation reactions.

Scaffolding for Polycyclic Systems

The rigid phenyl-ethynyl backbone of this compound provides a robust scaffold for the construction of polycyclic systems. The reactivity of the α-bromo ketone allows for the annulation of additional rings onto the core structure. For instance, intramolecular reactions can be designed where a nucleophile, introduced at a different position on the molecule, attacks the carbon bearing the bromine atom, leading to the formation of a new ring. This strategy is instrumental in creating complex, three-dimensional molecules with potential applications in materials science and medicinal chemistry.

Precursors for Extended Aromatic and Carbon-Rich Frameworks

The ethynyl group of this compound is a key functional group for the synthesis of extended aromatic and carbon-rich frameworks. Through reactions such as Sonogashira coupling, the ethynyl moiety can be coupled with various aryl or vinyl halides to extend the conjugated π-system. smolecule.com This approach is fundamental in the development of novel organic materials with tailored electronic and photophysical properties, such as organic semiconductors and light-emitting diodes. smolecule.com The ability to systematically build upon the phenyl-ethynyl unit allows for the precise engineering of molecular wires and other carbon-rich nanostructures.

Synthesis of Diverse Heterocyclic Compounds

One of the most significant applications of this compound is in the synthesis of a wide variety of heterocyclic compounds. The α-bromo ketone functionality is a classic precursor for the formation of five-membered heterocycles through condensation reactions with appropriate binucleophiles.

Thiazole (B1198619) and Selenazole Derivatives

The reaction of α-bromo ketones with thioamides or selenoamides is a well-established method for the synthesis of thiazole and selenazole rings, respectively. In this context, this compound serves as a key substrate.

The Hantzsch thiazole synthesis, for example, involves the condensation of an α-haloketone with a thioamide. By reacting this compound with various thioamides, a range of 2,4-disubstituted thiazoles bearing the 4-ethynylphenyl group can be readily prepared. nih.gov These thiazole derivatives are of significant interest due to their prevalence in biologically active compounds and functional materials. nih.govfabad.org.trresearchgate.net

Similarly, selenazole derivatives can be synthesized by reacting this compound with selenoamides. irapa.orgmdpi.com This reaction proceeds through a cyclization mechanism involving the selenium nucleophile. irapa.orgirapa.org The resulting 4-(4-ethynylphenyl)-substituted selenazoles are valuable scaffolds in medicinal chemistry and materials science. mdpi.comresearchgate.net

| Reactant | Resulting Heterocycle | Key Reaction | Significance |

|---|---|---|---|

| Thioamide | Thiazole | Hantzsch Synthesis | Biologically active compounds, functional materials |

| Selenoamide | Selenazole | Cyclization | Medicinal chemistry, materials science |

Oxazole (B20620) and Oxaselenolane Frameworks

The synthesis of oxazole and oxaselenolane frameworks can also be achieved using this compound as a starting material. The reaction with amides or selenoamides under specific conditions leads to the formation of these five-membered heterocyclic rings.

For the synthesis of oxazoles, the Bredereck reaction provides a viable route, where an α-haloketone reacts with formamide. thepharmajournal.com Alternatively, reaction with other primary amides can yield 2,4-disubstituted oxazoles. ijpsonline.com These methods allow for the incorporation of the 4-ethynylphenyl moiety at the 4-position of the oxazole ring, providing a handle for further functionalization. organic-chemistry.orgresearchgate.netresearchgate.net

The synthesis of oxaselenolane frameworks is less common but can be envisioned through reactions involving selenium-containing reagents that can act as both oxygen and selenium nucleophiles or through multi-step synthetic sequences initiated by the reaction at the α-bromo ketone.

Triazole and Imidazole (B134444) Syntheses via Click Chemistry and other Methods

The terminal alkyne functionality of this compound is particularly well-suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govresearchgate.net This reaction provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govsciencedaily.comnih.gov By reacting this compound with a variety of organic azides, a library of triazole derivatives can be synthesized, each bearing the bromo-ethanone functionality for subsequent chemical transformations. researchgate.net

The synthesis of imidazole derivatives can be achieved through various methods. One common approach involves the reaction of the α-bromo ketone with amidines. This condensation reaction, known as the Debus-Radziszewski imidazole synthesis, would yield imidazoles substituted with the 4-ethynylphenyl group. The α-bromo ketone can also be a precursor for other imidazole syntheses, for instance, by first converting it to a diketone. smolecule.comcymitquimica.com

| Reactant/Method | Resulting Heterocycle | Key Reaction | Significance |

|---|---|---|---|

| Organic Azide (B81097) | 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Efficient, regioselective, wide applicability |

| Amidine | Imidazole | Debus-Radziszewski Synthesis | Access to substituted imidazoles |

Quinoline (B57606) and Pyrimidine (B1678525) Derivatives

The α-bromo ketone moiety of this compound serves as a key electrophilic component in classical cyclocondensation reactions for the synthesis of important heterocyclic scaffolds like quinolines and pyrimidines.

Quinoline Synthesis: Quinolines, a core structure in numerous pharmaceuticals and functional dyes, can be synthesized through reactions such as the Friedländer annulation. In a plausible synthetic route, the α-bromo ketone can first be converted to a more suitable β-dicarbonyl equivalent or a related active methylene (B1212753) compound. Alternatively, it can react with anilines under specific conditions to yield quinoline derivatives. The reaction of an α-bromo ketone with anilines typically proceeds through initial N-alkylation followed by intramolecular cyclization and subsequent aromatization, often facilitated by a dehydrating agent or oxidant. The ethynyl group at the 4-position of the phenyl ring would be retained in the final quinoline structure, offering a site for further functionalization.

Pyrimidine Synthesis: The synthesis of pyrimidines can be readily achieved through the condensation of this compound with amidines or thiourea. bu.edu.egresearchgate.net This reaction, a variation of the Hantzsch pyridine (B92270) synthesis principle, involves the formation of a thiazolium intermediate when using thiourea, which then rearranges to the pyrimidine ring. pharmaguideline.com With amidines, a direct cyclocondensation reaction occurs where the N-C-N unit of the amidine reacts with the C-C=O unit of the α-bromo ketone to form the pyrimidine core. rsc.org The resulting 4-(4-ethynylphenyl)-substituted pyrimidines are valuable scaffolds in medicinal chemistry and materials science.

| Reagent | Product Type | General Conditions |

| Substituted Anilines | 4-(4-Ethynylphenyl)quinolines | Acid or base catalysis, elevated temperatures |

| Amidines (e.g., Guanidine) | 2-Amino-4-(4-ethynylphenyl)pyrimidines | Base-catalyzed condensation in an alcohol solvent |

| Thiourea | 2-Thio-4-(4-ethynylphenyl)pyrimidines | Condensation in ethanol, often with a base |

Integration into Functional Materials and Supramolecular Chemistry

The terminal alkyne functionality of this compound is a gateway to its incorporation into a wide array of functional materials, from polymers to self-assembled nanostructures.

The ethynyl group is a key participant in cross-coupling reactions, most notably the Sonogashira coupling, which is a powerful tool for the synthesis of conjugated polymers. libretexts.orgwikipedia.org Poly(phenylene ethynylene)s (PPEs) are a class of polymers known for their exceptional optical and electronic properties. ontosight.ai this compound can be used as a monomer in Sonogashira polymerization reactions with dihaloarenes. The α-bromo ketone moiety can either be carried into the polymer backbone, potentially influencing its solubility and electronic properties, or it can be modified prior to polymerization. The resulting polymers would possess a highly conjugated backbone, making them suitable for applications in organic electronics.

| Polymerization Method | Co-monomer | Resulting Polymer Type | Potential Properties |

| Sonogashira Coupling | Di-iodoarenes | Poly(phenylene ethynylene)s | High fluorescence, thermal stability, electrical conductivity |

Materials derived from this compound are expected to exhibit interesting photophysical properties. The phenylene-ethynylene unit is a well-known fluorophore. ontosight.aielsevierpure.comciac.jl.cn Incorporation of this molecule into larger conjugated systems, such as the aforementioned PPEs or discrete oligomers, can lead to materials with tunable absorption and emission characteristics. acs.org The electronic properties of such materials are also of significant interest, with potential applications as organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The α-bromo ketone group, being electron-withdrawing, can further modulate the electronic energy levels of the resulting materials.

The terminal alkyne of this compound is an ideal handle for the surface functionalization of nanomaterials via "click chemistry". The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bio-orthogonal reaction that can be used to covalently attach the molecule to azide-modified surfaces. beilstein-journals.orgacs.org For instance, gold nanoparticles (AuNPs) can be functionalized with azide-terminated ligands and subsequently reacted with this compound to create a stable, functionalized nanosystem. nih.govacs.orgrsc.org The α-bromo ketone on the nanoparticle surface can then be used for further bioconjugation or to act as a reactive probe.

| Nanomaterial | Functionalization Strategy | Resulting System | Potential Application |

| Gold Nanoparticles (AuNPs) | CuAAC "Click" Chemistry | AuNPs with surface-bound 1-(4-ethynyl-phenyl)-2-keto-ethanone | Biosensing, drug delivery |

| Graphene Oxide | Amidation followed by CuAAC | Functionalized graphene sheets | Composite materials, electronics |

Molecules containing rigid, aromatic, and ethynyl functionalities have a propensity for self-assembly into ordered structures on surfaces. mdpi.comglobethesis.com This process, a cornerstone of molecular nanoarchitectonics, allows for the bottom-up construction of nanoscale patterns and devices. beilstein-journals.orgbeilstein-journals.orgnih.gov this compound, when deposited on a suitable substrate, could self-assemble into monolayers or other ordered structures driven by intermolecular interactions such as π-π stacking of the phenyl rings and dipole-dipole interactions of the ketone groups. The terminal alkyne can also participate in on-surface polymerization reactions to form covalent networks. au.dk

Development of Research Probes and Chemical Tools

The reactivity of the α-bromo ketone makes this compound a useful platform for the development of chemical probes. nih.gov α-Bromo ketones are known to react with nucleophilic residues in proteins, such as cysteine, and can therefore be used to design activity-based probes for enzymes. Furthermore, the ethynylphenyl moiety can serve as a fluorescent reporter group. The synthesis of fluorescent probes often involves the reaction of an α-bromo ketone with a fluorophore precursor or a molecule that becomes fluorescent upon reaction. rsc.orgthno.org The dual functionality of this compound allows for the creation of probes that can be attached to other molecules or surfaces via the alkyne ("click" chemistry) while retaining the reactive α-bromo ketone for target labeling.

Design and Synthesis of Labeled Compounds for Mechanistic Studies

The use of isotopically labeled compounds is a powerful tool in chemical research for elucidating reaction mechanisms. researchgate.netwikipedia.org By replacing specific atoms with their heavier isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), researchers can trace the path of these atoms through a reaction, identify key intermediates, and determine the rate-limiting steps of a chemical transformation. numberanalytics.com In the context of advanced chemical research involving this compound, the synthesis of its labeled analogues is crucial for in-depth mechanistic investigations.

The design of a labeled version of this compound depends on the specific mechanistic question being addressed. For instance, to study the reactivity of the terminal alkyne, a deuterated version would be synthesized. Conversely, to probe the transformations involving the carbonyl group or the aromatic ring, ¹³C labeling at these positions would be more informative.

Deuterium Labeling of the Ethynyl Group

A common and relatively straightforward method for introducing deuterium at the terminal position of an alkyne is through base-catalyzed isotope exchange with a deuterium source, typically deuterium oxide (D₂O). nih.gov This method is effective for alkynes that are stable under basic conditions. nih.gov For this compound, this could be achieved by treating the parent compound with a mild base in the presence of D₂O. nih.govmdpi.com Transition metal catalysts, such as those based on copper, have also been shown to facilitate the efficient deuteration of terminal alkynes under mild conditions, offering an alternative to base-catalyzed methods. mdpi.comresearchgate.net

The resulting deuterated compound, 1-(4-ethynyl-d-phenyl)-2-bromo-ethanone, is a valuable tool for studying reactions where the C-H bond of the alkyne is cleaved. A primary application is in kinetic isotope effect (KIE) studies. epfl.chprinceton.eduescholarship.org The KIE is the ratio of the reaction rate of the unlabeled compound to the labeled compound. A significant KIE (typically > 2) suggests that the C-H bond is broken in the rate-determining step of the reaction. princeton.edu This information is fundamental to understanding the mechanism of reactions such as Sonogashira couplings or other additions to the alkyne.

Carbon-13 Labeling of the Carbonyl and Acetyl Groups

To investigate the fate of the carbonyl or acetyl group in a reaction, ¹³C labeling is employed. The synthesis of ¹³C-labeled this compound can be envisioned starting from commercially available labeled precursors. For example, starting with ¹³C-labeled acetophenone (B1666503) would allow for the introduction of the isotope at either the carbonyl carbon or the methyl carbon. isotope.comeurisotop.com

A plausible synthetic route would involve the bromination of a suitably protected 4-ethynylacetophenone that has been synthesized using ¹³C-labeled starting materials. The alpha-halogenation of ketones is a well-established reaction, often proceeding through an enol or enolate intermediate. libretexts.org Careful selection of brominating agents and reaction conditions is necessary to achieve selective bromination at the alpha position without affecting the ethynyl group. organic-chemistry.org

The resulting ¹³C-labeled this compound can be used in a variety of mechanistic studies. For example, in reactions involving nucleophilic attack at the carbonyl carbon, the ¹³C label can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to identify the products and any intermediates formed. wikipedia.org

The following table summarizes the potential isotopic labeling strategies for this compound and their applications in mechanistic studies.

| Labeled Compound | Isotope and Position | Potential Synthetic Precursor | Application in Mechanistic Studies |

| 1-(4-ethynyl-d-phenyl)-2-bromo-ethanone | Deuterium at the terminal alkyne | This compound | Kinetic Isotope Effect (KIE) studies to determine if the alkyne C-H bond is broken in the rate-determining step. |

| 1-(4-ethynyl-phenyl)-2-bromo-[1-¹³C]ethanone | Carbon-13 at the carbonyl carbon | 4-Ethynyl-[1-¹³C]acetophenone | Tracing the carbonyl carbon in reactions to elucidate rearrangement pathways or identify products of nucleophilic attack. |

| 1-(4-ethynyl-phenyl)-2-bromo-[2-¹³C]ethanone | Carbon-13 at the alpha-carbon | 4-Ethynyl-[2-¹³C]acetophenone | Following the fate of the alpha-carbon in substitution or elimination reactions. |

By employing these labeled compounds, researchers can gain a deeper and more quantitative understanding of the reaction mechanisms involving this compound, which is essential for the rational design of new synthetic methodologies and functional molecules.

Advanced Characterization and Structural Analysis of 1 4 Ethynyl Phenyl 2 Bromo Ethanone and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation of Complex Products

Spectroscopy is a cornerstone of chemical analysis, providing rich information about molecular structure through the interaction of matter with electromagnetic radiation. For a multi-functional molecule such as 1-(4-ethynylphenyl)-2-bromo-ethanone, a combination of nuclear magnetic resonance, mass spectrometry, and infrared/ultraviolet-visible spectroscopy is essential for an unambiguous characterization.

High-resolution NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 1-(4-ethynylphenyl)-2-bromo-ethanone, ¹H and ¹³C NMR spectra provide direct evidence for its constituent parts. rsc.org

¹H and ¹³C NMR Data for 1-(4-Ethynyl-phenyl)-2-bromo-ethanone

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 7.89 | d, J = 8.4 Hz | Aromatic protons ortho to carbonyl |

| 7.61 | d, J = 8.4 Hz | Aromatic protons meta to carbonyl | |

| 4.38 | s | -COCH₂Br | |

| 3.17 | s | -C≡CH | |

| ¹³C NMR | 190.5 | - | C=O (Carbonyl) |

| 134.1 | - | Quaternary aromatic C attached to C=O | |

| 132.4 | - | Aromatic CH | |

| 129.8 | - | Aromatic CH | |

| 127.3 | - | Quaternary aromatic C attached to ethynyl (B1212043) | |

| 82.8 | - | Quaternary alkyne carbon (-C≡CH) | |

| 80.2 | - | Terminal alkyne carbon (-C≡CH) |

The parent molecule, 1-(4-ethynylphenyl)-2-bromo-ethanone, is achiral and therefore does not have stereoisomers. However, for its potential derivatives where the α-carbon could become a stereocenter, advanced NMR techniques are critical. Two-dimensional (2D) NMR methods like Correlation Spectroscopy (COSY) can establish proton-proton coupling networks, confirming connectivity. longdom.org For complex stereochemical assignments in derivatives, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed to determine through-space proximity of protons, which helps in elucidating the relative stereochemistry of the molecule. longdom.org Furthermore, studies on α-haloketones have shown that they tend to exist in a conformation where the halogen and carbonyl oxygen atoms are in a cisoid arrangement, which is the more stable form due to reduced steric repulsion compared to the transoid form. nih.gov

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound and for gaining structural insights from its fragmentation patterns. For 1-(4-ethynylphenyl)-2-bromo-ethanone (C₁₀H₇BrO), the high-resolution mass spectrum would show a molecular ion (M⁺) peak that is actually a doublet of nearly equal intensity (M⁺ and M+2), which is the characteristic isotopic signature of a molecule containing one bromine atom.

The energetically unstable molecular ion undergoes fragmentation upon electron ionization, and the resulting charged fragments are detected. chemguide.co.uklibretexts.org The fragmentation of α-haloketones is well-understood and typically follows several key pathways. nih.gov

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 224/226 | [C₁₀H₇BrO]⁺• | Molecular Ion (M⁺•) |

| 145 | [C₁₀H₇O]⁺ | Loss of •Br radical |

| 129 | [C₉H₅O]⁺ | α-cleavage, loss of •CH₂Br radical |

| 101 | [C₈H₅]⁺ | Loss of CO from the [C₉H₅O]⁺ fragment |

The most characteristic fragmentation involves α-cleavage, where the bond adjacent to the carbonyl group breaks. nih.gov The most probable cleavage would be the loss of the bromomethyl radical (•CH₂Br), leading to the formation of a stable 4-ethynylbenzoyl cation (an acylium ion) at m/z 129. libretexts.org This acylium ion is often a very abundant or even the base peak in the spectra of aryl ketones. Subsequent loss of a neutral carbon monoxide (CO) molecule from this fragment would yield a phenylacetylene (B144264) cation at m/z 101.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and the extent of electronic conjugation within a molecule.

IR Spectroscopy probes the vibrational frequencies of chemical bonds. uobabylon.edu.iq The IR spectrum of 1-(4-ethynylphenyl)-2-bromo-ethanone would display several characteristic absorption bands confirming the presence of its key functional groups.

Characteristic Infrared Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3300 | C-H Stretch | Terminal Alkyne (≡C-H) |

| ~2110 | C≡C Stretch | Terminal Alkyne |

| ~1690 | C=O Stretch | Aryl Ketone |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 600-500 | C-Br Stretch | Bromoalkane |

UV-Visible Spectroscopy examines electronic transitions, typically involving π electrons and non-bonding (n) electrons. uobabylon.edu.iq The spectrum is highly sensitive to conjugated systems. The 1-(4-ethynylphenyl)-2-bromo-ethanone molecule contains a conjugated system extending from the ethynyl group, through the phenyl ring, to the carbonyl group. This extensive conjugation is expected to result in a bathochromic (red) shift of the primary absorption maximum (λmax) to longer wavelengths compared to the individual, non-conjugated chromophores. masterorganicchemistry.com Two main types of transitions are expected for this molecule: a high-intensity π→π* transition associated with the conjugated system and a lower-intensity n→π* transition associated with the non-bonding electrons on the carbonyl oxygen. masterorganicchemistry.com The λmax for the n→π* transition in ketones typically appears in the 270-300 nm range and is characteristically weak. masterorganicchemistry.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com A successful single-crystal X-ray diffraction analysis of 1-(4-ethynylphenyl)-2-bromo-ethanone or its derivatives would provide a wealth of structural information, including:

Exact bond lengths and bond angles: Confirming the geometry of the phenyl ring, ethynyl, and bromo-ethanone moieties.

Molecular conformation: Revealing the torsional angle between the phenyl ring and the carbonyl group in the solid state.

Intermolecular interactions: Identifying and quantifying non-covalent forces that dictate the crystal packing, such as hydrogen bonds, π-π stacking between aromatic rings, and halogen bonds (e.g., interactions involving the bromine atom). nih.govresearchgate.net

Studies on other bromo-substituted aromatic compounds have shown that the bromine atom can actively participate in forming the supramolecular architecture through halogen–π interactions. mdpi.com This analysis provides an unambiguous structural reference point that complements the data obtained from spectroscopic methods, which typically describe the molecule's average state in solution or the gas phase.

Gas-Phase Electron Diffraction for Conformation and Bond Length Analysis

Gas-phase electron diffraction (GED) is a specialized technique used to determine the structure of molecules in the gaseous state, free from the influence of crystal packing forces or solvent effects. chemrxiv.org In a GED experiment, a high-energy beam of electrons is scattered by the molecules, and the resulting diffraction pattern is analyzed to extract precise geometric parameters like bond lengths, bond angles, and dihedral angles. chemrxiv.org

While specific GED data for 1-(4-ethynylphenyl)-2-bromo-ethanone is not available, the technique is well-suited for studying such molecules. A GED analysis could provide crucial information on:

The equilibrium geometry of the isolated molecule.

The rotational barrier and preferred conformation around the C(phenyl)–C(carbonyl) single bond. This would reveal whether the molecule favors a planar or twisted conformation in the gas phase.

Subtle changes in bond lengths due to the electronic effects of the substituents (ethynyl, bromo-ethanone).

Comparing the gas-phase structure from GED with the solid-state structure from X-ray crystallography can reveal the influence of intermolecular forces on molecular conformation. ed.ac.uk Such studies are vital for a complete understanding of a molecule's structural dynamics.

Future Perspectives and Emerging Research Avenues

Expansion of Catalytic Systems for Enhanced Reactivity and Selectivity

The future development of synthetic methodologies involving 1-(4-ethynyl-phenyl)-2-bromo-ethanone will heavily rely on the expansion of sophisticated catalytic systems. The dual reactivity of the molecule presents a fertile ground for developing highly selective transformations.

Current research on α-arylations of ketones often utilizes palladium and nickel catalysts. For instance, palladium-BINAP complexes have been used for the α-arylation of ketones with bromoarenes. Future work could focus on adapting such palladium- and nickel-based catalysts for reactions involving the α-bromo position of this compound, while preserving the ethynyl (B1212043) group for subsequent transformations. A key challenge is to achieve high enantioselectivity, and ligands such as difluorphos have shown promise in improving the enantioselectivity of α-arylation reactions with aryl triflates, a principle that could be extended to reactions with our target molecule. The development of catalysts that can selectively activate the C-Br bond in the presence of the alkyne is a significant area for exploration.

Furthermore, copper catalysis, known for its application in coupling reactions and the synthesis of heterocycles, presents another promising avenue. Research into copper-catalyzed systems could lead to novel annulation and cyclization reactions, utilizing both the ketone and alkyne functionalities of this compound to construct complex heterocyclic scaffolds. Organocatalysis also represents a burgeoning field that could offer metal-free alternatives for selective transformations of this versatile substrate.

| Catalyst Type | Potential Application for this compound | Desired Outcome |

| Palladium | Cross-coupling reactions at the bromide position (e.g., Suzuki, Sonogashira) | Controlled C-C bond formation with high yield and selectivity. |

| Nickel | Enantioselective α-arylation | Synthesis of chiral derivatives with high enantiomeric excess. |

| Copper | Annulation and cyclization reactions, click chemistry | Facile synthesis of complex heterocycles and bioconjugates. |

| Organocatalysts | Asymmetric transformations of the ketone functionality | Metal-free, environmentally benign synthesis of chiral products. |

Integration with Flow Chemistry and Microreactor Technologies

The integration of continuous flow chemistry and microreactor technologies offers significant advantages for the synthesis and subsequent reactions of this compound, particularly in terms of safety, efficiency, and scalability. The synthesis of α-bromoketones often involves hazardous reagents and exothermic reactions, which can be managed more effectively in the controlled environment of a microreactor.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. This "enabling technology" is particularly well-suited for the synthesis of heterocyclic compounds, a common application of α-bromoketones. Future research will likely focus on developing integrated, multi-step flow processes that start from readily available precursors to synthesize this compound and then directly use it in subsequent reactions to generate more complex molecules without isolating intermediates. This approach not only streamlines the synthetic process but also minimizes waste and enhances safety, especially when dealing with potentially unstable intermediates.

| Technology | Advantage for this compound Chemistry | Research Focus |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability. | Development of continuous processes for synthesis and derivatization. |

| Microreactors | Superior heat and mass transfer, precise control of reaction conditions. | Miniaturized systems for high-throughput screening of reaction conditions. |

| Integrated Systems | Multi-step synthesis without isolation of intermediates. | Telescoped synthesis of complex molecules and active pharmaceutical ingredients (APIs). |

Development of New Synthetic Strategies via "Green Chemistry" Principles

Future synthetic strategies involving this compound will increasingly be guided by the principles of green chemistry. This involves the design of processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus will include atom economy, the use of safer solvents, and the development of catalytic rather than stoichiometric processes.

The bromination of 1-(4-ethynylphenyl)ethanone, a key step in the synthesis of the title compound, traditionally uses reagents like bromine or N-bromosuccinimide. Green chemistry approaches would seek to replace these with more environmentally benign alternatives or develop catalytic methods that use a safer source of bromine.

Moreover, the application of flow chemistry, as discussed in the previous section, is inherently aligned with green chemistry principles. It allows for the use of less solvent, improves energy efficiency, and provides a safer environment for handling hazardous reagents. Future research will aim to combine flow technology with green catalytic systems to develop highly sustainable synthetic routes to and from this compound.

Key Green Chemistry Principles and Their Application:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste.

Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and exploring greener alternatives.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, a goal facilitated by highly active catalysts and the efficient heat transfer in microreactors.

Exploration in New Frontiers of Materials Science and Chemical Biology (Research Tool Development)

The unique structure of this compound makes it a highly attractive building block for creating novel materials and chemical biology tools.

In materials science , the ethynylphenyl group is a key component in the synthesis of organic semiconductors and conductive polymers. Future research could explore the polymerization of derivatives of this compound to create novel polymers with tailored electronic and photophysical properties. The compound has already been noted for its use in the synthesis of a triferrocenyl-substituted 1,3,5-triphenylbenzene, which exhibits aggregation-induced enhanced emission (AIEE), a desirable property for organic light-emitting diodes (OLEDs). This highlights its potential in the development of advanced optical materials.

In chemical biology , the terminal alkyne functionality is particularly valuable for its ability to participate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and bioorthogonal, meaning it can occur in complex biological environments without interfering with native biochemical processes. This opens the door for the development of a wide range of research tools:

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, researchers can create probes to visualize and track biological processes. The ethynyl group allows for the easy "clicking" on of an azide-modified fluorophore.

Bioconjugation: The compound can be used as a linker to attach small molecules to biomolecules such as proteins or nucleic acids. The α-bromoketone can react with nucleophilic residues on a biomolecule, and the alkyne can then be used to attach a reporter tag or another molecule of interest.

Activity-Based Probes: The α-bromoketone moiety can act as a reactive group to covalently label the active site of certain enzymes, allowing for the study of enzyme function and inhibition.

The development of such tools will enable a deeper understanding of complex biological systems and could aid in drug discovery and diagnostics.

| Field | Application of this compound | Potential Outcome |

| Materials Science | Precursor for conductive polymers and organic semiconductors. | Development of new materials for electronics and optoelectronics. |

| Synthesis of molecules with aggregation-induced enhanced emission (AIEE). | Creation of advanced materials for organic light-emitting diodes (OLEDs). | |

| Chemical Biology | Building block for fluorescent probes via click chemistry. | Novel tools for bioimaging and sensing. |

| Linker for bioconjugation to proteins and nucleic acids. | Development of targeted drug delivery systems and diagnostic agents. | |

| Scaffold for activity-based probes. | Tools for studying enzyme function and identifying new drug targets. |

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-Ethynyl-phenyl)-2-bromo-ethanone?

The compound can be synthesized via bromination of the parent ketone. A typical method involves reacting the precursor (e.g., 1-(4-Ethynyl-phenyl)ethanone) with bromine (Br₂) or hydrogen bromide (HBr) in a polar aprotic solvent like 1,4-dioxane at elevated temperatures (60–80°C). Reaction optimization may require controlled addition rates and pH adjustments during workup to isolate the product . For analogs, nucleophilic substitution or Friedel-Crafts acylation has been employed, depending on the substituent positions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure, particularly the bromine-induced deshielding of adjacent protons and carbons.

- X-ray Crystallography : Single-crystal X-ray diffraction (using software like SHELXL ) resolves bond angles and spatial arrangements, especially for verifying ethynyl and bromine positions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns due to bromine .

Q. What are the primary research applications of this compound?

This compound serves as a versatile intermediate:

- Medicinal Chemistry : The ethynyl group enables click chemistry for bioconjugation, while the bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate drug candidates .

- Materials Science : Its rigid aromatic core and halogen substituent make it suitable for synthesizing optoelectronic materials or metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity of bromo-ethanone derivatives?

Substituents like ethynyl, halogens, or electron-donating groups (e.g., methoxy) alter reactivity:

- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., Grignard reactions) .

- Steric Effects : Bulky groups at the para position (e.g., ethynyl) may hinder crystallization but improve thermal stability in polymers . Comparative studies with analogs (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) show substituent-dependent reaction rates in SN2 mechanisms .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Protection-Deprotection : Protect the ethynyl group with trimethylsilyl (TMS) during bromination to prevent side reactions .

- Catalytic Systems : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, ensuring anhydrous conditions and inert atmospheres .

- Purification : Chromatography or recrystallization from ethyl acetate/hexane mixtures improves purity, critical for downstream biological assays .

Q. How can computational modeling predict the electronic properties of this compound?

- DFT Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO), revealing charge distribution and reactivity hotspots. PubChem data and Gaussian software are often used.

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites), guiding rational drug design .

Q. What are the challenges in analyzing contradictory data from crystallographic and spectroscopic studies?

Discrepancies may arise due to:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters bond lengths observed in XRD versus solution-state NMR .

- Dynamic Effects : Rotational barriers around the ethynyl group can cause NMR signal splitting not evident in static crystal structures . Cross-validation using IR (for carbonyl stretches) and MS is recommended .

Handling and Safety Considerations

- Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent bromine degradation or moisture absorption .

- Safety Note : No formal chemical safety assessment is documented for this compound. Standard precautions for brominated ketones (e.g., gloves, fume hood) should be followed, and toxicity inferred from analogs like 2-bromoacetophenone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.